molecular formula C23H36N2O2 B13382811 17b-(tert-Butylcarbamoyl)-4-aza-5a-androsten-3-one

17b-(tert-Butylcarbamoyl)-4-aza-5a-androsten-3-one

Cat. No.: B13382811
M. Wt: 372.5 g/mol
InChI Key: IHYQEUFHHYXVFL-UHFFFAOYSA-N
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Description

17b-(tert-Butylcarbamoyl)-4-aza-5a-androsten-3-one, commonly known as finasteride, is a synthetic steroid derivative. It is primarily used as a medication for treating benign prostatic hyperplasia (BPH) and androgenic alopecia (male pattern baldness). The compound works by inhibiting the enzyme 5α-reductase, which is responsible for converting testosterone to dihydrotestosterone (DHT), a hormone linked to hair loss and prostate growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17b-(tert-Butylcarbamoyl)-4-aza-5a-androsten-3-one involves several steps. One common method includes the reaction of a 17β-carboxy-3-one steroid compound with a pivaloyl halide to form a pivaloyl acid anhydride. This intermediate is then reacted with tert-butylamine in an organic solvent in the presence of a base to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves stringent control of reaction conditions, such as temperature, solvent choice, and purification steps, to ensure the production of high-quality finasteride .

Chemical Reactions Analysis

Types of Reactions: 17b-(tert-Butylcarbamoyl)-4-aza-5a-androsten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the steroid backbone.

    Substitution: Various substituents can be introduced at different positions on the steroid ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (Cl2, Br2) and alkyl halides (R-X).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield various reduced steroid derivatives[3][3].

Scientific Research Applications

17b-(tert-Butylcarbamoyl)-4-aza-5a-androsten-3-one has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 17b-(tert-Butylcarbamoyl)-4-aza-5a-androsten-3-one involves the inhibition of the enzyme 5α-reductase. This enzyme converts testosterone to dihydrotestosterone (DHT). By inhibiting this conversion, the compound reduces the levels of DHT, thereby mitigating its effects on hair follicles and prostate tissue. The inhibition is characterized by an initial fast binding step followed by a slow formation of a stable enzyme-inhibitor complex .

Comparison with Similar Compounds

    Dutasteride: Another 5α-reductase inhibitor used for similar medical conditions.

    Epristeride: A non-steroidal 5α-reductase inhibitor.

Comparison:

Properties

IUPAC Name

N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,14-17H,6-8,10-13H2,1-5H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYQEUFHHYXVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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